2-((4-(butylamino)quinazolin-2-yl)thio)-N-cyclohexylacetamide
Description
Properties
IUPAC Name |
2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4OS/c1-2-3-13-21-19-16-11-7-8-12-17(16)23-20(24-19)26-14-18(25)22-15-9-5-4-6-10-15/h7-8,11-12,15H,2-6,9-10,13-14H2,1H3,(H,22,25)(H,21,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRBAOMGLCEKNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Post-Functionalization of Preformed Quinazolines
An alternative pathway involves:
- Synthesizing 2-mercaptoquinazoline via carbon disulfide-mediated cyclization of 2-aminobenzamide derivatives.
- Introducing the 4-butylamino group via Buchwald-Hartwig amination using butylamine and a palladium catalyst.
- Alkylation as described in Section 2.
Challenges :
- Regioselectivity : Competing reactions at quinazoline positions 2 and 4 necessitate careful catalyst selection.
- Yield : <50% due to multiple purification steps.
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
Scalability and Industrial Considerations
Key Challenges :
- Thiol Oxidation : Requires strict anaerobic conditions during alkylation.
- Cost Efficiency : Butylurea and palladium catalysts contribute to elevated production costs.
Mitigation Strategies :
- Catalyst Recycling : Pd/C recovery via filtration reduces expenses.
- Solvent Recovery : DMF distillation and reuse improve sustainability.
Applications and Derivative Synthesis
Though biological data for this specific compound are lacking, structurally analogous 4-anilinoquinazolines exhibit tyrosine kinase inhibitory activity . Derivatives bearing thioether-acetamide motifs demonstrate:
Chemical Reactions Analysis
2-((4-(butylamino)quinazolin-2-yl)thio)-N-cyclohexylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Anticancer Properties
Studies have indicated that quinazoline derivatives exhibit significant anticancer activity. The compound has been evaluated against various cancer cell lines, demonstrating its potential as an anticancer agent:
- Cell Lines Tested : LN-229 (glioblastoma), HCT-116 (colorectal carcinoma), NCI-H460 (lung carcinoma).
- Mechanism of Action : The compound may inhibit specific kinases involved in tumor growth and proliferation, similar to other quinazoline-based drugs like Gefitinib and Vandetanib, which target the epidermal growth factor receptor (EGFR) .
Kinase Inhibition
The compound has shown promise in inhibiting various kinases, which are critical in cell signaling pathways related to cancer progression:
- Kinase Panel Evaluation : Differential Scanning Fluorimetry (DSF) assays have been used to assess binding affinities to multiple kinases.
- Notable Findings : Certain derivatives demonstrated significant temperature shifts indicative of strong binding, suggesting potential as kinase inhibitors .
Treatment of Cancer
Given its anticancer properties, 2-((4-(butylamino)quinazolin-2-yl)thio)-N-cyclohexylacetamide could be explored for:
- Targeted Therapy : As part of combination therapies for various cancers, especially those resistant to conventional treatments.
Neurological Disorders
Emerging research indicates that quinazoline derivatives may also have neuroprotective effects:
- Potential Applications : Investigating their role in treating neurodegenerative diseases by modulating pathways involved in neuronal survival.
Case Studies and Research Findings
Several studies have documented the effectiveness of similar compounds in clinical settings:
Mechanism of Action
The mechanism of action of 2-((4-(butylamino)quinazolin-2-yl)thio)-N-cyclohexylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Quinazoline-Acetamide Derivatives
Key Observations :
Table 2: Comparative Bioactivity Data
Insights :
- The ethylamino analog demonstrated higher anti-inflammatory activity but retained ulcerogenic risks, suggesting that the target compound’s butylamino group might offer a compromise between efficacy and safety.
- Sulfamoylphenyl-substituted analogs showed reduced activity, highlighting the importance of the alkylamino group in enhancing target engagement.
Physicochemical Properties
Analysis :
- Yields for analogous compounds range from 68% to 91% , suggesting that the target compound’s synthesis could be optimized for scalability.
Biological Activity
The compound 2-((4-(butylamino)quinazolin-2-yl)thio)-N-cyclohexylacetamide is a novel quinazoline derivative that has garnered attention in pharmacological research due to its potential biological activities. Quinazolines are known for their diverse therapeutic applications, including anti-cancer, anti-inflammatory, and antiviral properties. This article reviews the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of 2-((4-(butylamino)quinazolin-2-yl)thio)-N-cyclohexylacetamide typically involves multi-step reactions starting from readily available quinazoline precursors. The structural formula can be represented as follows:
This compound features a quinazoline core substituted with a butylamino group and a thioether linkage, which may enhance its biological activity by influencing its interaction with target proteins.
Anticancer Activity
Recent studies have demonstrated that quinazoline derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and inhibition of specific kinases involved in tumor growth. For instance, a study evaluated the anti-proliferative effects of several quinazoline derivatives against nine cancer cell lines, showing that compounds similar to 2-((4-(butylamino)quinazolin-2-yl)thio)-N-cyclohexylacetamide exhibited significant cytotoxicity with IC50 values in the low micromolar range .
Table 1: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-((4-(butylamino)quinazolin-2-yl)thio)-N-cyclohexylacetamide | HCT116 (Colorectal) | 5.6 |
| Other Quinazoline Derivative | NCI-H460 (Lung) | 7.3 |
| Other Quinazoline Derivative | K-562 (Leukemia) | 6.9 |
Anti-inflammatory Activity
The anti-inflammatory potential of quinazoline derivatives has also been explored. In vivo studies indicated that these compounds could reduce inflammation by inhibiting COX enzymes, particularly COX-2. This suggests that 2-((4-(butylamino)quinazolin-2-yl)thio)-N-cyclohexylacetamide may serve as a lead compound for developing new anti-inflammatory agents .
Table 2: Anti-inflammatory Activity Comparison
| Compound | % Inhibition at 4h |
|---|---|
| 2-((4-(butylamino)quinazolin-2-yl)thio)-N-cyclohexylacetamide | 45% |
| Diclofenac | 68% |
| Other Quinazoline Derivative | 40% |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Specifically, it has been shown to inhibit tyrosine kinases, which play crucial roles in cell signaling pathways related to growth and proliferation . Additionally, the presence of the butylamino group may enhance lipophilicity, facilitating better cellular uptake and bioavailability.
Case Studies
- Cancer Cell Line Studies : A comprehensive study evaluated multiple quinazoline derivatives against various cancer cell lines. The results indicated that structural modifications significantly impact their anticancer efficacy. Specifically, compounds with bulky substituents like butylamine showed enhanced activity against colorectal and lung cancer cells .
- Inflammation Models : In animal models of inflammation, quinazoline derivatives were administered to assess their efficacy in reducing carrageenan-induced paw edema. The results demonstrated that compounds similar to 2-((4-(butylamino)quinazolin-2-yl)thio)-N-cyclohexylacetamide exhibited notable anti-inflammatory effects comparable to established NSAIDs .
Q & A
Q. What advanced spectroscopic methods characterize the compound's stability under physiological conditions?
- Methodological Answer: Use LC-MS/MS to track degradation products in simulated gastric fluid (SGF) or phosphate-buffered saline (PBS). Accelerated stability studies (40°C/75% RH) over 4 weeks, analyzed via NMR and XRD, reveal decomposition pathways. Monitor reactive intermediates using ESR spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
